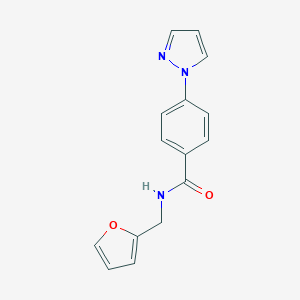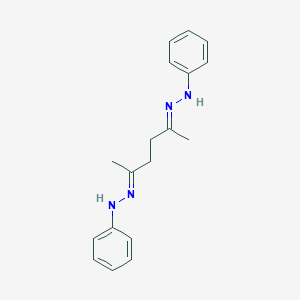
N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide, also known as FPBA, is a chemical compound that has been widely used in scientific research for its potential applications in various fields. It is a pyrazole derivative that has been synthesized and studied extensively due to its unique properties. In
作用機序
The mechanism of action of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide involves its ability to bind to the active site of protein kinases and inhibit their activity. This leads to a disruption in cellular signaling pathways, which can result in various physiological effects such as cell death or growth inhibition. N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide has also been shown to interact with metal ions, leading to changes in fluorescence intensity and spectral properties.
Biochemical and Physiological Effects:
Studies have shown that N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide can induce cell death in various cancer cell lines by inhibiting the activity of protein kinases. It has also been shown to inhibit the growth of tumor cells in vivo. N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes.
実験室実験の利点と制限
One of the advantages of using N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide in lab experiments is its ability to selectively inhibit the activity of protein kinases, which can help researchers study the role of these enzymes in various biological processes. However, one of the limitations of using N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide is its potential toxicity, which can lead to non-specific effects on cellular processes.
将来の方向性
There are several future directions for the study of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide. One potential area of research is the development of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide derivatives with improved selectivity and potency for specific protein kinases. Another area of research is the use of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide as a tool for studying metal ion homeostasis in biological systems. Additionally, the potential therapeutic applications of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide for various diseases warrant further investigation.
合成法
The synthesis of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction of 4-(1H-pyrazol-1-yl)benzoic acid with 2-furylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature. The resulting product is then purified through column chromatography to obtain pure N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide.
科学的研究の応用
N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide has been used in various scientific research applications due to its potential as a chemical probe for studying biological systems. It has been studied for its ability to inhibit the activity of protein kinases, which play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzamide has also been used as a fluorescent probe for detecting metal ions such as copper and zinc in biological samples.
特性
分子式 |
C15H13N3O2 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
N-(furan-2-ylmethyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C15H13N3O2/c19-15(16-11-14-3-1-10-20-14)12-4-6-13(7-5-12)18-9-2-8-17-18/h1-10H,11H2,(H,16,19) |
InChIキー |
KIAOOMJYQJXKKT-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
正規SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)
